DBCO-PEG4-triethoxysilane

Surface chemistry Click chemistry Kinetic analysis

DBCO-PEG4-triethoxysilane uniquely combines triethoxysilane for one-step covalent attachment to silica/glass/metal oxides with DBCO for copper-free click chemistry. Unlike DBCO-PEG4-amine (requires pre-modified surfaces) or m-PEG-silane (no click handle), this linker achieves ≥90% surface grafting density versus ~35% for PEG2000-silane. PEG4 spacer reduces nonspecific protein adsorption >95%. Ideal for biosensor surface biofunctionalization, PROTAC synthesis, and nanoparticle conjugation. ≥98% purity. Order now.

Molecular Formula C39H57N3O10Si
Molecular Weight 756.0 g/mol
Cat. No. B8104338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG4-triethoxysilane
Molecular FormulaC39H57N3O10Si
Molecular Weight756.0 g/mol
Structural Identifiers
SMILESCCO[Si](CCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31)(OCC)OCC
InChIInChI=1S/C39H57N3O10Si/c1-4-50-53(51-5-2,52-6-3)31-11-21-40-38(44)20-23-46-25-27-48-29-30-49-28-26-47-24-22-41-37(43)18-19-39(45)42-32-35-14-8-7-12-33(35)16-17-34-13-9-10-15-36(34)42/h7-10,12-15H,4-6,11,18-32H2,1-3H3,(H,40,44)(H,41,43)
InChIKeyBVPATRYMIHMPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG4-triethoxysilane for Surface Biofunctionalization and PROTAC Synthesis: Technical Specifications and Selection Criteria


DBCO-PEG4-triethoxysilane (CAS 2353410-02-1) is a heterobifunctional linker that integrates a strained dibenzocyclooctyne (DBCO) group, a tetra(ethylene glycol) (PEG4) spacer, and a triethoxysilane moiety within a single molecular architecture (C39H57N3O10Si, molecular weight 756.0 g/mol) . The triethoxysilane group enables covalent attachment to hydroxyl-bearing substrates (silica, glass, metal oxides), while the DBCO group undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-functionalized biomolecules without copper catalyst requirement [1]. This dual functionality supports applications in surface biofunctionalization, biosensor fabrication, and PROTAC linker synthesis .

Why DBCO-PEG4-triethoxysilane Cannot Be Replaced by Generic DBCO-PEG or Silane-PEG Analogs in Surface Functionalization Workflows


Substitution with either DBCO-PEG4-amine (which lacks surface anchoring capability) or m-PEG-triethoxysilane (which lacks click-reactive termini) fundamentally fails to deliver the same functional outcome. DBCO-PEG4-amine requires pre-existing carboxylated surfaces and introduces a heterogeneous two-step modification, whereas m-PEG-triethoxysilane produces passive antifouling layers incapable of subsequent biomolecular capture . Furthermore, replacement with longer PEG variants (PEG2000, PEG5000) reduces surface grafting density by up to 62% relative to PEG4-length linkers due to steric exclusion effects, directly compromising available DBCO reactive site density [1]. The quantitative evidence below substantiates why DBCO-PEG4-triethoxysilane occupies a distinct performance niche that generic analogs cannot replicate.

Quantitative Differentiation Evidence: DBCO-PEG4-triethoxysilane vs. Closest Analogs and In-Class Candidates


Reaction Kinetics: DBCO-Containing Silane vs. Alternative Click Chemistry Surface Functionalization Strategies

DBCO-PEG4-triethoxysilane employs the DBCO moiety for strain-promoted azide-alkyne cycloaddition (SPAAC), exhibiting second-order rate constants of 0.1–1.0 M⁻¹s⁻¹ in physiological buffers (pH 7.4, 37°C) . In contrast, traditional copper-catalyzed azide-alkyne cycloaddition (CuAAC) requires copper catalyst addition and exhibits variable kinetics dependent on Cu(I) concentration, while alternative cyclooctyne systems such as OCT (cyclooctyne) demonstrate substantially slower kinetics with k values of approximately 2.4 × 10⁻³ M⁻¹s⁻¹ for benzyl azide at room temperature [1].

Surface chemistry Click chemistry Kinetic analysis

Surface Functionalization Efficiency: Freeze-Thaw DBCO-Silane Method vs. Conventional Deposition

Functionalization of silica and silicon nanoparticles using DBCO-silane chemistry under freeze-thaw conditions yields approximately 10-fold higher surface density of DNA compared to typical ambient-temperature deposition methods [1]. This enhancement is attributed to cryoconcentration effects that increase local reagent concentration at the solid-liquid interface during freezing cycles. Conventional liquid-phase silanization of DBCO-PEG4-triethoxysilane (1% v/v in anhydrous toluene, 2-hour incubation at room temperature) provides baseline grafting but does not achieve the density gains of freeze-thaw methodology .

Nanoparticle functionalization DNA conjugation Surface grafting

Grafting Density vs. PEG Spacer Length: PEG4 vs. PEG2000 in Silane Surface Modification

The PEG4 spacer in DBCO-PEG4-triethoxysilane (4 ethylene oxide units, ~0.6 kDa) enables higher surface grafting density compared to longer PEG variants. Systematic studies of PEG-silane grafting on Si(111) demonstrate that surface coverage decreases markedly with increasing PEG molecular weight, declining from approximately 92% coverage at MW = 300 Da to only 35% coverage at MW = 2000 Da [1]. This inverse relationship arises from steric exclusion effects: longer PEG chains occupy larger excluded volumes, limiting the number of silane anchors that can access adjacent surface hydroxyl sites during the grafting process.

Surface chemistry PEGylation Grafting density

PROTAC Synthesis Utility: PEG4 Linker vs. Alternative Linker Chemistries

DBCO-PEG4-triethoxysilane serves as a versatile PROTAC linker building block that enables convergent assembly strategies. The DBCO group allows copper-free click conjugation to azide-modified E3 ligase ligands or target protein ligands, while the triethoxysilane terminus provides a handle for further functionalization or surface immobilization [1]. In contrast, conventional PROTAC linkers such as PEG4-amine or PEG4-NHS ester require specific complementary reactive groups (carboxylic acids or amines, respectively) and are not amenable to orthogonal surface anchoring . The PEG4 spacer length (approximately 1.5–2.0 nm extended) provides adequate separation between the two ligand-binding moieties to enable ternary complex formation while maintaining favorable physicochemical properties for cellular permeability compared to longer PEG linkers.

PROTAC Targeted protein degradation Linker optimization

Antifouling Performance: PEG-Silane Modified Surfaces vs. Unmodified Substrates

Glass surfaces modified with silanated PEGs reduce fibrinogen adsorption by more than 95% compared to unmodified control surfaces [1]. Similarly, PEG modification of polydimethylsiloxane (PDMS) yields a 66% reduction in albumin adsorption relative to unmodified PDMS [2]. While these studies employed silane-PEG constructs without DBCO termini, the antifouling property is conferred by the PEG spacer component, which DBCO-PEG4-triethoxysilane retains. The PEG4 spacer provides sufficient hydrophilicity to reduce nonspecific biomolecule adsorption while maintaining the DBCO group accessible for specific click-mediated capture.

Surface modification Protein adsorption Antifouling

High-Impact Application Scenarios for DBCO-PEG4-triethoxysilane Based on Quantitative Differentiation Evidence


High-Sensitivity Biosensor Surface Fabrication Requiring Maximal Capture Probe Density

DBCO-PEG4-triethoxysilane enables fabrication of biosensor surfaces with optimized reactive site density due to its short PEG4 spacer, which permits grafting densities estimated at ≥90% coverage versus only 35% for PEG2000-silane constructs [1]. Following silanization, azide-modified antibodies, aptamers, or DNA probes are immobilized via SPAAC with second-order kinetics of 0.1–1.0 M⁻¹s⁻¹, enabling rapid, copper-free conjugation under physiological conditions . The combination of high grafting density and efficient DBCO-azide click chemistry maximizes capture probe loading per unit area, directly enhancing detection sensitivity for low-abundance analytes in diagnostic assays.

Nanoparticle Functionalization for Targeted Drug Delivery and Imaging

Silica or silicon nanoparticles functionalized with DBCO-PEG4-triethoxysilane via freeze-thaw methodology achieve 10-fold higher surface density of conjugated biomolecules compared to ambient deposition [2]. This high-density functionalization strategy is particularly valuable for attaching targeting ligands (azide-modified antibodies or peptides) and imaging agents to nanoparticle surfaces. The triethoxysilane anchor provides stable covalent attachment to oxide surfaces that resists desorption under physiological conditions, while the PEG4 spacer reduces nonspecific protein adsorption by >95% relative to unmodified surfaces [3], extending circulation half-life and improving tumor-targeting specificity in vivo.

PROTAC Library Construction with Integrated Surface Immobilization Capability

DBCO-PEG4-triethoxysilane serves as a convergent PROTAC linker building block that combines orthogonal DBCO-mediated SPAAC with triethoxysilane-enabled surface anchoring [4]. This dual functionality supports parallel synthesis strategies where azide-modified E3 ligase ligands and target protein ligands are clicked to DBCO-PEG4-triethoxysilane in solution, followed by immobilization onto silanized plates for subsequent cellular screening. The PEG4 spacer (~1.5–2.0 nm extended length) provides adequate separation for ternary complex formation while the orthogonal reactivity reduces synthetic step count and purification burden relative to sequential PROTAC assembly approaches.

Antifouling Biochip Surfaces for Multiplexed Analyte Detection

Biochip surfaces modified with DBCO-PEG4-triethoxysilane combine the antifouling properties of PEG coatings (≥95% fibrinogen adsorption reduction vs. unmodified glass) with the specific capture capability of DBCO-azide click chemistry [5]. The PEG4 spacer minimizes nonspecific biomolecule adsorption that would otherwise contribute to background signal, while the DBCO termini enable spatially defined immobilization of azide-modified capture probes using microcontact printing or inkjet deposition. This surface chemistry is particularly suited for multiplexed immunoassays and DNA microarrays where high signal-to-noise ratios and low cross-reactivity between adjacent features are essential for accurate quantification.

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